3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-[2-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRROLIDIN-1-YL]PROPAN-1-ONE
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-9-12(10(2)21-17-9)6-7-14(20)19-8-4-5-13(19)15-16-11(3)18-22-15/h13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCBMADHDHKPKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCCC2C3=NC(=NO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl) pyrrolidin-1-yl]propan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features multiple functional groups that may contribute to its biological activity. The presence of oxazole and oxadiazole rings is significant as these structures are often associated with diverse biological effects.
Biological Activity Overview
Research indicates that derivatives of oxazole and oxadiazole compounds exhibit a range of biological activities including antimicrobial, anti-inflammatory, and immunomodulatory effects. The specific compound has been studied for its potential immunosuppressive properties and its effects on different cell lines.
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Immunomodulation : Similar compounds have shown the ability to modulate immune responses by affecting cytokine production. For instance, studies have demonstrated that certain oxazole derivatives can inhibit TNF-alpha production in activated immune cells .
- Cytotoxicity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the oxazole ring is often linked to enhanced interaction with cellular targets leading to apoptosis in malignant cells .
- Antimicrobial Activity : Some derivatives have demonstrated significant bactericidal effects against Gram-positive bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or function .
Study 1: Immunosuppressive Effects
A study examining the immunosuppressive activity of related oxazole derivatives revealed that they could significantly inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) stimulated by phytohemagglutinin (PHA). This suggests a potential application in autoimmune conditions where modulation of immune responses is critical .
Study 2: Cytotoxicity Assessment
In vitro assays conducted on various cancer cell lines (e.g., L929 fibroblasts) indicated that the compound could induce cytotoxicity at certain concentrations, with IC50 values suggesting moderate potency compared to established chemotherapeutics .
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped based on shared heterocyclic cores or functional motifs. Below is a comparative analysis:
Key Observations :
Heterocyclic Influence: The target compound’s oxadiazole and oxazole rings contrast with the pyrazole and thiazolidinone systems in . Oxadiazoles generally exhibit higher metabolic stability than thiazolidinones, which are prone to hydrolysis . The nitrophenyl group in confers strong electron-withdrawing effects, enhancing electrophilic reactivity, whereas the target compound’s methyl-substituted oxazole may prioritize lipophilicity.
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step coupling reactions (e.g., cyclization for oxadiazole formation), similar to the reflux-based methods in . However, the absence of sulfur-containing groups (e.g., C=S in ) simplifies purification.
Biological Potential: While the compound in demonstrated antimicrobial activity, the target molecule’s pyrrolidine-oxadiazole combination may favor kinase inhibition, as seen in FDA-approved drugs like crizotinib (which incorporates a pyridine and pyrrolidine).
Preparation Methods
Retrosynthetic Analysis
The target molecule comprises two heterocyclic moieties: a 3,5-dimethyl-1,2-oxazol-4-yl group and a 2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine ring linked via a propan-1-one bridge. Retrosynthetic disconnection suggests modular assembly through:
- Independent synthesis of the oxazole and oxadiazole-containing pyrrolidine subunits.
- Coupling via ketone formation or nucleophilic acylation.
Oxazole Ring Synthesis
The 3,5-dimethyl-1,2-oxazol-4-yl fragment is synthesized via the Van Leusen oxazole synthesis using TosMIC (p-toluenesulfonylmethyl isocyanide). Starting from 3,5-dimethyl-4-nitrobenzaldehyde, TosMIC mediates cyclization under basic conditions to form the oxazole core. Subsequent palladium-catalyzed hydrogenation reduces nitro groups to amines, enabling functionalization.
Representative Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Oxazole formation | TosMIC, K₂CO₃ | DMF | 80°C | 72% |
| Nitro reduction | H₂ (1 atm), Pd/C | MeOH | 25°C | 89% |
Pyrrolidine-Oxadiazole Subunit Construction
The 2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine moiety is synthesized through a cyclocondensation strategy. Proline derivatives are functionalized with hydroxylamine to form intermediate amidoximes, which undergo cyclization with triethyl orthoacetate to yield the oxadiazole ring. Fluorination steps reported in analogous compounds are omitted to align with the target structure.
Key Reaction:
$$
\text{Proline derivative} + \text{Hydroxylamine} \xrightarrow{\text{EtOH, reflux}} \text{Amidoxime} \xrightarrow{\text{MeC(OEt)₃}} \text{Oxadiazole-pyrrolidine} \quad
$$
Final Coupling via Acyl Transfer
The propan-1-one linker is established through a nucleophilic acyl substitution between the oxazole-containing acid chloride and the pyrrolidine-oxadiazole amine. Optimized conditions use DMSO as a polar aprotic solvent to enhance reactivity while minimizing side reactions.
Reaction Optimization and Mechanistic Insights
Solvent and Catalytic Effects
Polar aprotic solvents (DMSO, DMF) improve reaction rates by stabilizing transition states. Catalytic amounts of DMAP (4-dimethylaminopyridine) accelerate acylation by acting as a nucleophilic catalyst.
Temperature Control
Exothermic reactions during oxadiazole cyclization require gradual reagent addition and ice-bath cooling to maintain temperatures below 40°C, preventing decomposition.
Purification Strategies
Chromatographic purification on silica gel (ethyl acetate/hexane, 3:7) isolates the target compound with >95% purity. Recrystallization from ethanol/water mixtures enhances crystalline form stability.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
- δ 1.98 (s, 6H, oxazole-CH₃)
- δ 2.42 (s, 3H, oxadiazole-CH₃)
- δ 3.74–3.89 (m, 4H, pyrrolidine-H)
- δ 4.21 (t, J = 7.2 Hz, 2H, CH₂CO)
HRMS (ESI⁺):
Calculated for C₁₅H₁₈N₄O₃ [M+H]⁺: 327.1422
Observed: 327.1418
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at tₐ = 6.74 min, confirming >99% purity.
Scalability and Industrial Considerations
Pilot Plant Adaptations
Batch processes are scaled to 50-L reactors with jacketed cooling to manage exotherms. Continuous flow systems are under investigation for oxadiazole cyclization to enhance throughput.
Waste Management
Solvent recovery systems (distillation for DMSO, adsorption for MeOH) reduce environmental impact. Solid byproducts are incinerated under controlled conditions.
Q & A
Q. How to evaluate the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months. Monitor degradation via HPLC and identify byproducts with LC-MS. Use Arrhenius modeling to extrapolate shelf-life at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
